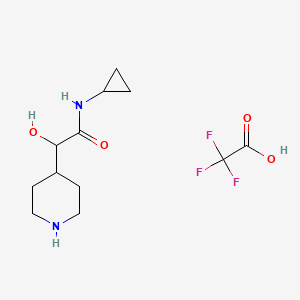

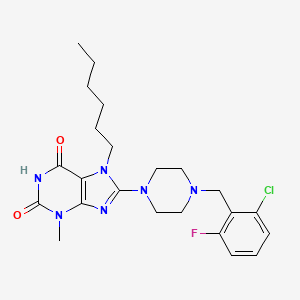

N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is commonly used in the field of medicinal chemistry and drug discovery, and has shown promising results in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Mechanism-Based Inactivation of Monoamine Oxidase B (MAO-B)

Treatment of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide with trifluoroacetic anhydride yields the corresponding descyclopropyl secondary amine in excellent yield. This reaction is a model for the mechanism-based inactivation of MAO-B by cyclopropylamines, proposed to proceed via a polar mechanism involving a flavin-amine adduct (You-Xiong Wang & N. Castagnoli, 1995).

Antimicrobial and Analgesic Activities

The reaction of unsubstituted acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine produces 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides and 4-aryl-5-acetyl-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxamides. These compounds have shown antimicrobial and analgesic activities (N. V. Nosova et al., 2020).

Synthesis of Fluorinated Retinoids

Piperidine-acetic acid catalyzed crossed aldol condensation of 1,1,1-trifluoroacetone with aryl or α,β-unsaturated aldehydes is a useful method for preparing unsaturated trifluoromethyl ketones, leading to new fluorinated retinoids (D. Mead et al., 1985).

Acid Labile Protecting Group Stability

Acetylation of the trifluoroacetic acid labile 2-hydroxy-4-methoxybenzyl (Hmb) amide protecting group dramatically increases acid stability, allowing peptides prepared by the Fmoc/t-butyl solid phase strategy to be deprotected and cleaved while retaining backbone amide protection. Acid lability can be restored by piperidine-mediated de-O-acetylation (M. Quibell et al., 1994).

Synthesis of Heterocyclic Steroid Derivatives

Cyanoacetamide reacts with 3β-hydroxy-16-hydroxymethylene-5-androsten-17-one to form various heterocyclic steroid derivatives depending on the use of a catalytic or molecular amount of piperidine as the basic condensing agent, demonstrating the versatility of piperidine in steroid chemistry (B. G. Ketcheson & A. Taurins, 1960).

Propiedades

IUPAC Name |

N-cyclopropyl-2-hydroxy-2-piperidin-4-ylacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.C2HF3O2/c13-9(7-3-5-11-6-4-7)10(14)12-8-1-2-8;3-2(4,5)1(6)7/h7-9,11,13H,1-6H2,(H,12,14);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSSGABHFMBNQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(C2CCNCC2)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2679192.png)

![3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine](/img/structure/B2679193.png)

![7-cyclopropyl-6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2679194.png)

![Allyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2679196.png)

![6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2679207.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B2679210.png)

![ethyl 2-({2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]propanoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679213.png)